molecular formula C10H12ClNO4S2 B12842552 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride

4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride

Katalognummer: B12842552
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: ANIURRPDLQOOJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is a chemical compound that features a thiophene ring substituted with a sulfonyl chloride group and a tetrahydro-2H-pyran-4-yl carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different thiophene derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Thiophene Derivatives: Formed by oxidation or reduction of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary based on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrahydro-2H-pyran-4-carbonyl chloride
  • Tetrahydro-2H-pyran-3-carboxylic acid
  • 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde

Uniqueness

4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both a thiophene ring and a sulfonyl chloride group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C10H12ClNO4S2

Molekulargewicht

309.8 g/mol

IUPAC-Name

4-(oxan-4-ylcarbamoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S2/c11-18(14,15)9-5-7(6-17-9)10(13)12-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,12,13)

InChI-Schlüssel

ANIURRPDLQOOJJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC(=O)C2=CSC(=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.